molecular formula C10H10Cl2N2O2 B11727049 N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide

N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B11727049
M. Wt: 261.10 g/mol
InChI Key: ZQMXGUXUENZYOA-UHFFFAOYSA-N
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Description

N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H10Cl2N2O2 It is known for its unique structure, which includes a dichlorophenyl group and a methoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3,4-dichloroacetophenone with methoxycarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxycarbohydrazide moiety may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3,4-dichlorophenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[1-(3,4-dichlorophenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide

Uniqueness

N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide is unique due to its specific combination of a dichlorophenyl group and a methoxycarbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific contexts.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

methyl N-[1-(3,4-dichlorophenyl)ethylideneamino]carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15)

InChI Key

ZQMXGUXUENZYOA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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